(4Z)-2-(4-chlorophenyl)-4-[1-(furan-2-ylmethylamino)ethylidene]-1,3-oxazol-5-one
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Overview
Description
Cinnamic Acid . Cinnamic acid is an organic compound that is classified as an aromatic acid. It is a white crystalline substance that is slightly soluble in water but freely soluble in many organic solvents. Cinnamic acid is naturally occurring and can be found in various plants. It is widely used in the flavor and fragrance industries due to its pleasant smell, which is reminiscent of cinnamon.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnamic acid can be synthesized through several methods. One of the most common methods is the Perkin reaction , which involves the reaction of benzaldehyde with acetic anhydride in the presence of an alkali metal acetate. The reaction conditions typically include heating the mixture to facilitate the reaction.
Another method is the Knoevenagel condensation , where benzaldehyde reacts with malonic acid in the presence of a base such as piperidine. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, cinnamic acid is often produced through the catalytic oxidation of cinnamaldehyde . This method involves the use of catalysts such as palladium or platinum to oxidize cinnamaldehyde to cinnamic acid. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Cinnamic acid undergoes various types of chemical reactions, including:
Oxidation: Cinnamic acid can be oxidized to form benzaldehyde and benzoic acid.
Reduction: It can be reduced to form hydrocinnamic acid.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted cinnamic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products
Oxidation: Benzaldehyde and benzoic acid.
Reduction: Hydrocinnamic acid.
Substitution: Various substituted cinnamic acids depending on the substituent introduced.
Scientific Research Applications
Cinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Cinnamic acid and its derivatives have been studied for their antimicrobial and antioxidant properties.
Medicine: It is used in the formulation of certain drugs due to its anti-inflammatory and analgesic properties.
Industry: Cinnamic acid is used in the production of flavors, fragrances, and cosmetics. It is also used as a stabilizer in the manufacture of certain plastics.
Mechanism of Action
The mechanism of action of cinnamic acid involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Cinnamic acid disrupts the cell membrane of microorganisms, leading to cell lysis and death.
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress, protecting cells from damage.
Anti-inflammatory Activity: Cinnamic acid inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation and pain.
Comparison with Similar Compounds
Cinnamic acid can be compared with other similar compounds such as:
Ferulic Acid: Similar to cinnamic acid but with an additional methoxy group on the aromatic ring. It has stronger antioxidant properties.
Coumaric Acid: Similar structure but with a hydroxyl group on the aromatic ring. It is also known for its antioxidant and antimicrobial properties.
Caffeic Acid: Contains both hydroxyl and methoxy groups on the aromatic ring. It has potent antioxidant and anti-inflammatory properties.
List of Similar Compounds
- Ferulic Acid
- Coumaric Acid
- Caffeic Acid
Cinnamic acid is unique due to its balance of antimicrobial, antioxidant, and anti-inflammatory properties, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-4-[1-(furan-2-ylmethylamino)ethylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-10(18-9-13-3-2-8-21-13)14-16(20)22-15(19-14)11-4-6-12(17)7-5-11/h2-8,18H,9H2,1H3/b14-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXHXNJGFVNSSA-UVTDQMKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)OC(=N1)C2=CC=C(C=C2)Cl)NCC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/1\C(=O)OC(=N1)C2=CC=C(C=C2)Cl)/NCC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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